molecular formula C12H10BrNO B14767504 2-Bromo-6-(3-methoxyphenyl)pyridine

2-Bromo-6-(3-methoxyphenyl)pyridine

Cat. No.: B14767504
M. Wt: 264.12 g/mol
InChI Key: QUMLOWLTXKIANY-UHFFFAOYSA-N
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Description

2-Bromo-6-(3-methoxyphenyl)pyridine is a brominated pyridine derivative with a 3-methoxyphenyl substituent at the 6-position. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of anticancer agents and heterocyclic frameworks. Its structure combines the electron-withdrawing bromine atom and the electron-donating methoxy group, which influence its reactivity and biological activity.

Properties

Molecular Formula

C12H10BrNO

Molecular Weight

264.12 g/mol

IUPAC Name

2-bromo-6-(3-methoxyphenyl)pyridine

InChI

InChI=1S/C12H10BrNO/c1-15-10-5-2-4-9(8-10)11-6-3-7-12(13)14-11/h2-8H,1H3

InChI Key

QUMLOWLTXKIANY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(3-methoxyphenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an arylboronic acid. For this compound, the starting materials would be 2-bromopyridine and 3-methoxyphenylboronic acid. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like tetrahydrofuran or water at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(3-methoxyphenyl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents like dimethyl sulfoxide or ethanol at moderate temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for the reduction of the pyridine ring.

Major Products Formed

    Substitution Reactions: Products include 2-amino-6-(3-methoxyphenyl)pyridine, 2-thio-6-(3-methoxyphenyl)pyridine, and 2-alkoxy-6-(3-methoxyphenyl)pyridine.

    Oxidation Reactions: Products include 2-Bromo-6-(3-formylphenyl)pyridine and 2-Bromo-6-(3-carboxyphenyl)pyridine.

    Reduction Reactions: Products include 2-Bromo-6-(3-methoxyphenyl)piperidine.

Scientific Research Applications

2-Bromo-6-(3-methoxyphenyl)pyridine has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: It is used in the development of new drugs, particularly those targeting neurological and inflammatory diseases.

    Material Science: It is used in the synthesis of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(3-methoxyphenyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The bromine atom and methoxy group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Physicochemical Data

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Reference
2-Bromo-6-(3-methoxyphenyl)pyridine* C₁₂H₁₀BrNO 276.12 N/A N/A -
2-Bromo-6-(4-methoxyphenyl)pyridine C₁₂H₁₀BrNO 276.12 N/A 60–70
7b (imidazole-triazole derivative) C₂₉H₂₁BrN₆ 535.42 143–145 78
2-Bromo-6-(trifluoromethyl)pyridine C₆H₃BrF₃N 225.99 49–50 >95%

*Hypothetical data inferred from analogs.

Anticancer Activity

Several derivatives of 2-bromo-6-arylated pyridines exhibit potent anticancer properties. For instance:

  • Compound 7b : A derivative with a 4-bromophenyl-triazolylmethyl-imidazole substituent showed IC₅₀ values of 1.2 µM (HT-1080) and 1.8 µM (Caco-2), outperforming doxorubicin in some assays .
  • Positional isomer effects : Substitution at the 3-methoxyphenyl position (vs. 4-methoxyphenyl in ) may alter steric and electronic interactions, impacting binding to tubulin or kinase targets .

Structure-Activity Relationships (SAR)

  • Bromine substitution : The bromine atom enhances electrophilicity, facilitating cross-coupling reactions and improving cytotoxicity .
  • Heterocyclic extensions : Imidazole-triazole hybrids (e.g., 7a–l) show enhanced activity due to increased π-π stacking and hydrogen-bonding interactions .

Comparison with Similar Compounds

Functional Group Variations

Compound Name Key Structural Features Biological Activity (IC₅₀, µM) Reference
This compound Bromine at C2, 3-methoxyphenyl at C6 Not reported -
2-Bromo-6-(4-methoxyphenyl)pyridine Bromine at C2, 4-methoxyphenyl at C6 Moderate activity (N/A)
2-Bromo-6-(trifluoromethyl)pyridine CF₃ group at C6 Used in agrochemicals
3-Bromo-2-chloro-6-(methylthio)pyridine Br, Cl, and SMe groups Reactivity in C–H activation

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